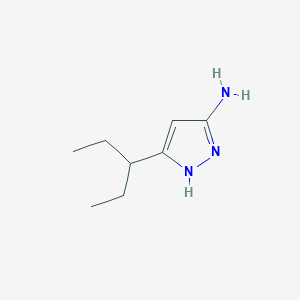
3-(pentan-3-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(pentan-3-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities
Research indicates that 3-(pentan-3-yl)-1H-pyrazol-5-amine may exhibit several biological activities, including:
1. Antimicrobial Properties:
- Preliminary studies suggest that this compound has potential antimicrobial effects, making it a candidate for developing new antimicrobial agents. Its interactions with specific microbial targets could lead to the modulation of their activity .
2. Anti-inflammatory Effects:
- The compound has been investigated for its anti-inflammatory properties. It may influence pathways related to inflammation, potentially providing therapeutic benefits in inflammatory diseases .
3. Drug Development:
- Due to its unique structure, this compound serves as a lead compound in drug development. Its ability to interact with various biological targets suggests potential applications in creating new pharmaceuticals .
Comparative Analysis with Analogous Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methyl-3-(pentan-3-yl)-1H-pyrazol-5-amine | Methyl group at the 4-position | Potentially different biological activity due to methyl substitution |
| 1-(Cyclohexylmethyl)-1H-pyrazol-5-amine | Cyclohexylmethyl side chain | Different steric effects influencing reactivity |
| 3-Methylpentan-3-ol | Similar carbon chain structure | Alcohol functional group impacts solubility and reactivity |
This table illustrates how structural variations influence the properties and potential applications of these compounds .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of pyrazole compounds, including this compound, exhibited significant antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory properties revealed that this compound could inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory conditions such as arthritis .
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
5-pentan-3-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-6(4-2)7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11) |
Clé InChI |
ZKUSMMMJTMQMKQ-UHFFFAOYSA-N |
SMILES |
CCC(CC)C1=CC(=NN1)N |
SMILES canonique |
CCC(CC)C1=CC(=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















